molecular formula C14H18 B12588796 Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- CAS No. 647028-10-2

Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-

Cat. No.: B12588796
CAS No.: 647028-10-2
M. Wt: 186.29 g/mol
InChI Key: SKHTWEJXFLUHIU-UHFFFAOYSA-N
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Description

Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- is an organic compound characterized by a benzene ring substituted with a cyclobutene ring and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzene derivative with a cyclobutene precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile. Additionally, the cyclobutene ring can participate in cycloaddition reactions, forming new chemical bonds with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1-dimethylethyl-:

    Benzene, 1,3-bis(1,1-dimethylethyl)-: Contains two tert-butyl groups but no cyclobutene ring.

    Benzene, 1,4-bis(1,1-dimethylethyl)-: Similar to the previous compound but with different substitution positions.

Uniqueness

Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- is unique due to the presence of both a cyclobutene ring and a tert-butyl group on the benzene ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

647028-10-2

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

(2-tert-butylcyclobuten-1-yl)benzene

InChI

InChI=1S/C14H18/c1-14(2,3)13-10-9-12(13)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

SKHTWEJXFLUHIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(CC1)C2=CC=CC=C2

Origin of Product

United States

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